molecular formula C11H22N2O4S B2612962 Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate CAS No. 625106-55-0

Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate

Cat. No.: B2612962
CAS No.: 625106-55-0
M. Wt: 278.37
InChI Key: KQENJNMCQNZXHN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms in the molecule. Unfortunately, the specific molecular structure for “Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate” is not available in the sources .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the sources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, density, and solubility. The specific physical and chemical properties for “this compound” are not detailed in the sources .

Scientific Research Applications

Thermophysical Property Measurements

Research has focused on the thermophysical properties of mixtures containing tert-butyl ethers, such as methyl tert-butyl ether (MTBE) and others, due to their relevance in improving gasoline's octane rating and reducing exhaust pollution. Studies have aimed to develop a set of recommended values for binary and ternary mixtures' vapor-liquid equilibria and related properties, contributing to a better understanding of these substances in various applications (Marsh, Niamskul, Gmehling, & Bölts, 1999).

Biodegradation and Environmental Fate

The biodegradation and environmental fate of ethers like ethyl tert-butyl ether (ETBE) have been extensively reviewed, highlighting microorganisms' ability to degrade ETBE aerobically in soil and groundwater. These studies provide insights into the aerobic biodegradation pathways, the role of specific genes in the transformation of ETBE, and the impact of co-contaminants on the biodegradation process. Understanding these processes is crucial for developing strategies for the bioremediation of ether-contaminated environments (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).

Microbial Degradation

The microbial degradation of tert-butyl ethers like MTBE in subsurface environments has been reviewed, with a focus on the thermodynamics of degradation processes and aerobic pathways. This research contributes to understanding the conditions under which MTBE and tert-butyl alcohol (TBA) can be biodegraded and the potential limitations of these processes in remediation efforts (Schmidt, Schirmer, Weiss, & Haderlein, 2004).

Decomposition in Cold Plasma Reactors

Studies have also explored the decomposition of MTBE by adding hydrogen in cold plasma reactors, providing alternative methods for converting MTBE into less harmful substances. These findings have implications for the development of technologies to mitigate the environmental impact of MTBE contamination (Hsieh, Tsai, Chang, & Tsao, 2011).

Synthetic Applications

The catalytic non-enzymatic kinetic resolution of compounds, including those related to tert-butyl ethers, has been reviewed, highlighting advancements in asymmetric synthesis and the development of chiral catalysts for asymmetric reactions. This research is relevant for the synthesis of enantiopure compounds, contributing to the field of organic synthesis and pharmaceutical chemistry (Pellissier, 2011).

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. The specific mechanism of action for “Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate” is not provided in the sources .

Safety and Hazards

Safety and hazard information is crucial for handling and storage of chemical compounds. The specific safety and hazard data for “Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate” is not mentioned in the sources .

Future Directions

The future directions for research and development involving “Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate” are not specified in the sources .

Properties

IUPAC Name

tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)12-4-5-13-6-8-18(15,16)9-7-13/h4-9H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQENJNMCQNZXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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